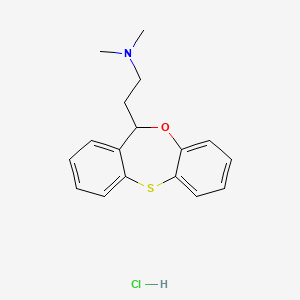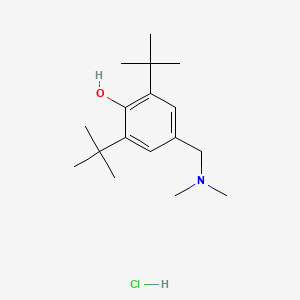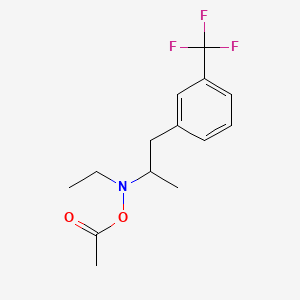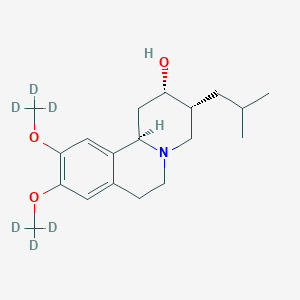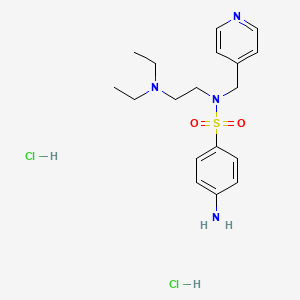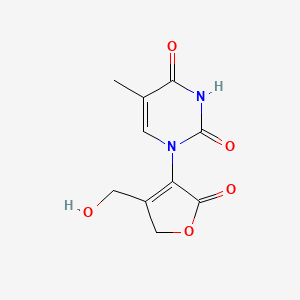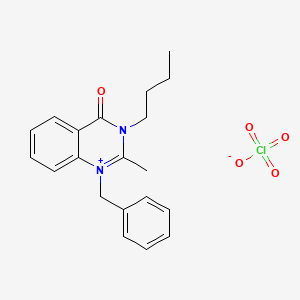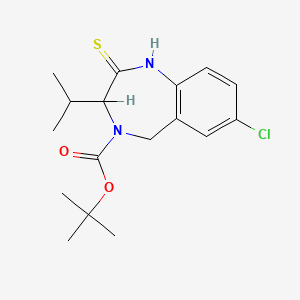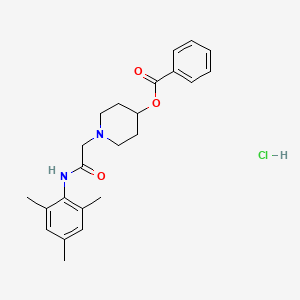
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the benzoyloxy group and the trimethylphenyl moiety suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of Piperidineacetamide: This can be achieved by reacting piperidine with acetic anhydride under controlled conditions.
Introduction of Benzoyloxy Group: The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Trimethylphenyl Group: The trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoyloxy and trimethylphenyl groups could enhance binding affinity and specificity to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents.
Benzoyloxy compounds: Compounds containing the benzoyloxy group, which may exhibit similar reactivity.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group, known for their steric and electronic effects.
Uniqueness
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
123202-96-0 |
|---|---|
Formule moléculaire |
C23H29ClN2O3 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-16-13-17(2)22(18(3)14-16)24-21(26)15-25-11-9-20(10-12-25)28-23(27)19-7-5-4-6-8-19;/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,26);1H |
Clé InChI |
TYKPXTBBOPRLNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)OC(=O)C3=CC=CC=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


